molecular formula C9H15NO3 B13484246 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid

2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid

Cat. No.: B13484246
M. Wt: 185.22 g/mol
InChI Key: XPSCSMHUUBHDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is a compound that features a pyrrolidine ring and an oxetane ring, both of which are notable for their unique chemical properties and biological activities. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the oxetane ring is a four-membered oxygen-containing heterocycle. These structural features make this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid typically involves the construction of the pyrrolidine and oxetane rings followed by their functionalization. One common method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds. This method can be used to introduce the pyrrolidine ring into the molecule . The oxetane ring can be synthesized through various cyclization reactions involving oxygen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the oxetane ring can participate in ring-opening reactions that modify the compound’s activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)acetic acid: This compound features a pyrrolidine ring but lacks the oxetane ring, making it less structurally complex.

    2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: This compound contains an azetidine ring instead of a pyrrolidine ring, which can result in different chemical and biological properties.

    (S)-2-(Pyrrolidin-3-yloxy)acetic acid methyl ester: This compound is a methyl ester derivative, which can affect its solubility and reactivity.

Uniqueness

2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid is unique due to the presence of both the pyrrolidine and oxetane rings, which confer distinct chemical and biological properties. The combination of these rings allows for a greater diversity of interactions and reactivity, making the compound a valuable tool in various research applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(3-pyrrolidin-1-yloxetan-3-yl)acetic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)5-9(6-13-7-9)10-3-1-2-4-10/h1-7H2,(H,11,12)

InChI Key

XPSCSMHUUBHDDA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(COC2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.